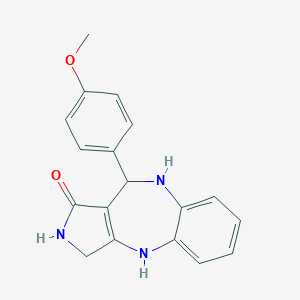
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a chemical compound that belongs to the benzodiazepine family. It is also known as TMS-1-1 and has been synthesized for the purpose of scientific research. This compound has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
作用机制
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and anxiolytic effects. The compound also modulates the glutamate system by inhibiting the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
生化和生理效应
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in some studies. The compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying the GABA-A and glutamate systems. The compound has a low toxicity profile and does not produce significant side effects, which makes it suitable for in vivo studies. However, the synthesis of the compound is complex and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
未来方向
There are several future directions for the study of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one. The compound has potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are needed to determine the efficacy and safety of the compound in humans. The compound can also be used as a tool for studying the GABA-A and glutamate systems and their role in neurological disorders. Future studies can also explore the synthesis of analogs of the compound and their potential therapeutic applications.
合成方法
The synthesis of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one involves the condensation of a substituted aniline with an aldehyde, followed by cyclization and reduction. The process involves several steps and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
科学研究应用
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. The compound has been studied for its effects on the GABA-A receptor, which is a target for many benzodiazepine drugs. It has also been studied for its effects on the glutamate system, which is involved in the regulation of neuronal activity.
属性
CAS 编号 |
137987-37-2 |
|---|---|
产品名称 |
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)17-16-15(10-19-18(16)22)20-13-4-2-3-5-14(13)21-17/h2-9,17,20-21H,10H2,1H3,(H,19,22) |
InChI 键 |
DHTAOKLCLVWLJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
规范 SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
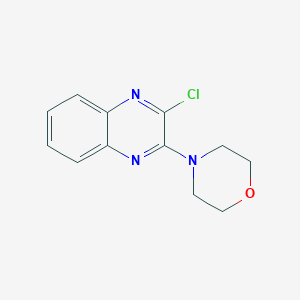
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
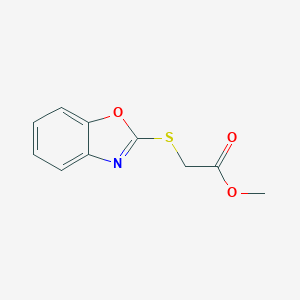
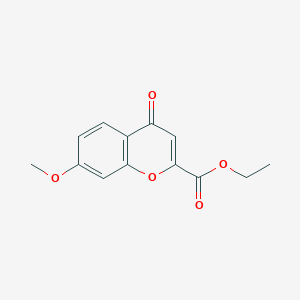
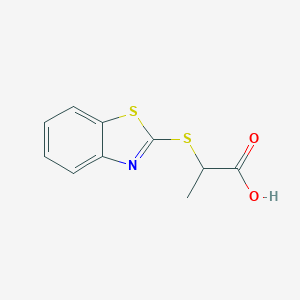
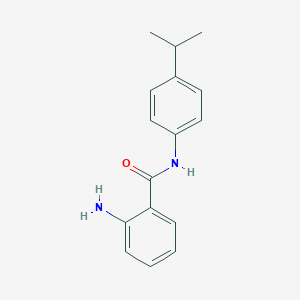
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
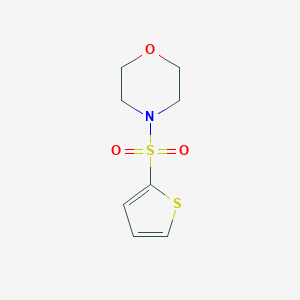
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)